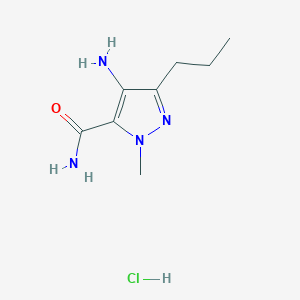
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Analysis of 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane
The compound 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane is a sulfur-containing organic molecule. It is related to metabolites of sulfur mustard, a chemical warfare agent. The metabolites have been identified in the urine of rats exposed to sulfur mustard, suggesting a potential pathway for sulfur mustard metabolism in mammals .
Synthesis Analysis
The synthesis of related sulfur compounds has been explored in the context of creating derivatives with potential applications in organic synthesis. For example, the reaction of 3,4-dihydro-2H-pyran with methylsulfonylsulfene leads to the formation of various sulfonates and sulfinates, which are structurally related to 1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane . These reactions involve the use of reagents like sodium hydride and alkyl halides, and
Wissenschaftliche Forschungsanwendungen
Detection of Sulfur Mustard Metabolites
- Application : Detection of β-lyase metabolites of sulfur mustard in human urine.
- Methodology : The metabolites were analyzed using liquid chromatography-positive ion electrospray-tandem mass spectrometry, providing an alternative to gas chromatography-tandem mass spectrometry analysis.
- Findings : This method can detect metabolites in samples from human casualties of sulfur mustard poisoning.
- Reference : (Read & Black, 2004).
Chemical Reactions and Synthesis
- Application : Studying the reactions of various sulfur-containing ligands with [Pt(en)(L-S,O)] and their affinity towards Pt.
- Findings : Thioethers bind more strongly than sulfoxides to Pt(en), with variations in the order of affinity.
- Reference : (Pasini & Moroni, 1997).
Research in Organic Chemistry
- Application : Investigating the diastereoselectivity of nucleophilic addition to the carbonyl group of β-ketossulfoxides.
- Methodology : Synthesizing and attempting reduction and oxidative hydrolysis of certain imines derived from 1-indanone and 1-tetralone.
- Findings : Various reactions were studied, including borohydride reduction and sulfanylation, leading to certain diastereoisomers and alcohols.
- Reference : (Paiva, 2011).
Novel Chemical Rearrangements
- Application : Studying the rearrangement of 2-alkyl-sulfonyl-2-arylsulfonyl-1-phenylethanones to 1-aryl-2-(arylsulfonylmethanesulfonyl)ethanones.
- Methodology : Reaction involving potassium hydroxide, leading to regiospecific methylation and ethylation.
- Findings : The study showed the possibility of novel rearrangements in organic compounds.
- Reference : (Bin et al., 2004).
Eigenschaften
IUPAC Name |
1-methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4S3/c1-11(7)3-5-13(9,10)6-4-12(2)8/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWQFULXJFXDII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCS(=O)(=O)CCS(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10929773 |
Source


|
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfinyl-2-(2-methylsulfinylethylsulfonyl)ethane | |
CAS RN |
137371-96-1 |
Source


|
| Record name | 1,1'-Sulfonylbis(2-(methylsulfinyl)ethane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137371961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Methanesulfinyl)-2-[2-(methanesulfinyl)ethanesulfonyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10929773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)






